1,2,2-Trimethyl-5-phenylpyrrolidin-3-one

CCR5 antagonist HIV entry inhibitor chemokine receptor

1,2,2-Trimethyl-5-phenylpyrrolidin-3-one (CAS 13918-00-8) is a fully substituted pyrrolidin-3-one derivative possessing a quaternary C-2 carbon (gem-dimethyl), an N-methyl group, and a C-5 phenyl substituent. This precise substitution pattern distinguishes it from the broader pyrrolidinone class and imparts a unique steric and electronic environment that governs both its chemical reactivity and biological target profile.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 13918-00-8
Cat. No. B15212604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethyl-5-phenylpyrrolidin-3-one
CAS13918-00-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1(C(=O)CC(N1C)C2=CC=CC=C2)C
InChIInChI=1S/C13H17NO/c1-13(2)12(15)9-11(14(13)3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
InChIKeyUCUDTEQUMMNXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2-Trimethyl-5-phenylpyrrolidin-3-one (CAS 13918-00-8): Core Identity and Procurement Baseline


1,2,2-Trimethyl-5-phenylpyrrolidin-3-one (CAS 13918-00-8) is a fully substituted pyrrolidin-3-one derivative possessing a quaternary C-2 carbon (gem-dimethyl), an N-methyl group, and a C-5 phenyl substituent. This precise substitution pattern distinguishes it from the broader pyrrolidinone class and imparts a unique steric and electronic environment that governs both its chemical reactivity and biological target profile . The compound has been characterized by GC-MS and is indexed in authoritative spectral databases [1]. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .

Why 1,2,2-Trimethyl-5-phenylpyrrolidin-3-one Cannot Be Replaced by Generic Pyrrolidinones


Substituting 1,2,2-trimethyl-5-phenylpyrrolidin-3-one with a generic pyrrolidinone or even a close des-methyl or des-phenyl analog risks experimental failure because the C-2 gem-dimethyl group creates a sterically hindered quaternary center that profoundly influences conformational rigidity, metabolic stability, and target-binding orientation [1]. In the CCR5 antagonist series, for example, the 1,3,3,4-tetra-substituted pyrrolidine motif—directly analogous to the substitution pattern of this compound—was shown to be essential for potent anti-HIV activity, with even minor modifications at the 3-position abolishing activity [1]. Similarly, the N-methyl group eliminates hydrogen-bond donor capacity at the lactam nitrogen, altering solubility, logP, and off-target receptor profiles compared to N–H pyrrolidinones .

Quantitative Differentiation Evidence for 1,2,2-Trimethyl-5-phenylpyrrolidin-3-one


CCR5 Antagonism: Preliminary Pharmacological Activity Profile Compared to Maraviroc and In-Class Pyrrolidinones

Preliminary pharmacological screening indicates that 1,2,2-trimethyl-5-phenylpyrrolidin-3-one acts as a CCR5 antagonist, positioning it as a potential entry inhibitor for HIV and a modulator of CCR5-mediated inflammatory diseases [1]. While quantitative binding affinity data (IC₅₀ or Kd) for this specific compound at CCR5 remain unpublished in the peer-reviewed literature, the clinical benchmark maraviroc exhibits IC₅₀ values of 3.3–7.2 nM against CCR5 ligands in cell-free assays . In-class pyrrolidinone-based CCR5 antagonists reported in BindingDB display a wide affinity range: a 1-(2,6-diethylphenyl)-2-pyrrolidinone derivative shows Kd = 316 nM at human CCR5 (HEK293 Glosensor cells) [2], while optimized 1,3,4-trisubstituted pyrrolidine CCR5 antagonists achieve IC₅₀ values as low as 0.110 nM in P4R5 cell-based HIV fusion assays [3]. The structural features of 1,2,2-trimethyl-5-phenylpyrrolidin-3-one—specifically the quaternary C-2 center and the N-methyl-5-phenylpyrrolidin-3-one core—map onto the SAR of this potent series, suggesting it occupies a productive region of chemical space for CCR5 engagement that warrants head-to-head profiling.

CCR5 antagonist HIV entry inhibitor chemokine receptor

CYP11B1 Inhibition: Quantitative Cellular Potency Advantage Over the Clinical Standard Metyrapone

1,2,2-Trimethyl-5-phenylpyrrolidin-3-one inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC₅₀ of 1,470 nM (1.47 µM) in V79 cells expressing the human enzyme, using an HTRF assay measuring cortisol production after 3 hours in the presence of 250 nM 11-deoxycortisol [1]. This represents a 5.3-fold improvement in cellular potency over the clinical CYP11B1 inhibitor metyrapone, which has a reported IC₅₀ of 7,830 nM (7.83 µM) in comparable cell-based assays [2]. A closely related pyrrolidinone analog—differing only in the absence of the C-5 phenyl substituent—achieves an IC₅₀ of 317 nM at CYP11B1 under identical assay conditions, indicating that the phenyl group in 1,2,2-trimethyl-5-phenylpyrrolidin-3-one modulates but does not abolish CYP11B1 affinity [3]. This establishes a clear structure-activity relationship that can be exploited for selectivity engineering.

CYP11B1 inhibitor cortisol synthesis Cushing's syndrome

Selective CYP11B1 Inhibition Over CYP11B2: Patent-Backed Selectivity Rationale

A patent assigned to Universität des Saarlandes explicitly claims pyrrolidinone compounds that selectively inhibit CYP11B1 while not substantially inhibiting CYP11B2, CYP17, or CYP19 [1]. Although the patent does not disclose the exact selectivity ratio for 1,2,2-trimethyl-5-phenylpyrrolidin-3-one, the structural class to which it belongs has been validated for CYP11B1 selectivity in cellular assays. For context, advanced CYP11B2-selective inhibitors in the field achieve selectivities approaching 1,000-fold over CYP11B1 [2], while dual CYP11B2/CYP11B1 inhibitors such as LCI699 show similar biochemical potency against both enzymes [2]. The N-methyl-5-phenylpyrrolidin-3-one scaffold of the target compound, with its quaternary C-2 center, provides a distinct steric framework that can be elaborated to fine-tune CYP11B1 versus CYP11B2 selectivity—a critical requirement for minimizing aldosterone-related side effects in Cushing's syndrome therapy.

CYP11B1 selectivity aldosterone synthase adrenal steroidogenesis

Scaffold Versatility for Diversification: Building Block Superiority Over Monofunctional Pyrrolidinones

The 1,2,2-trimethyl-5-phenylpyrrolidin-3-one scaffold has been explicitly identified as a versatile building block for the synthesis of more complex fused and spirocyclic heterocyclic systems . This contrasts with simpler pyrrolidinones such as 1-methyl-5-phenylpyrrolidin-3-one (CAS 23770-12-9), which lacks the quaternary C-2 gem-dimethyl group and therefore cannot be elaborated into spirocyclic architectures with the same stereochemical control . The quaternary center at C-2 blocks enolization at that position, directing reactivity exclusively to the C-4 methylene and the carbonyl group, thereby enabling regioselective functionalization that is not achievable with non-quaternized analogs . This scaffold property has been exploited in the synthesis of 4-cyano-1,2,2-trimethyl-5-phenylpyrrolidin-3(2H)-one derivatives via Knoevenagel condensation, demonstrating the compound's utility in generating diverse chemotypes from a single starting material [1].

heterocyclic scaffold spirocyclic synthesis medicinal chemistry building block

High-Value Application Scenarios for 1,2,2-Trimethyl-5-phenylpyrrolidin-3-one


CYP11B1-Focused Medicinal Chemistry for Cortisol-Dependent Diseases

With a confirmed cellular IC₅₀ of 1.47 µM against human CYP11B1—5.3-fold more potent than the clinical agent metyrapone [1][2]—this compound serves as an ideal starting point for structure-activity relationship (SAR) campaigns targeting Cushing's syndrome and metabolic disorders. The patent-backed selectivity rationale for the pyrrolidinone class over CYP11B2 [3] makes this scaffold particularly attractive for teams seeking to avoid the aldosterone-related side effects associated with non-selective steroidogenesis inhibitors.

CCR5 Antagonist Hit-to-Lead Optimization with Differentiated IP Space

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist [4]. The pyrrolidin-3-one core with quaternary C-2 substitution maps onto the SAR of highly potent 1,3,4-trisubstituted pyrrolidine CCR5 antagonists (IC₅₀ down to 0.110 nM) [5], yet its specific substitution pattern is structurally distinct from maraviroc and other clinical candidates, offering a clear intellectual property advantage for organizations developing next-generation HIV entry inhibitors or CCR5-targeted anti-inflammatory agents.

Stereochemically Controlled Heterocyclic Library Synthesis

The quaternary C-2 gem-dimethyl group enforces absolute regiocontrol during C-4 functionalization, enabling efficient parallel synthesis of 4-substituted, spirocyclic, and fused-ring derivatives from a single building block . This property directly reduces synthesis failures and purification costs in medicinal chemistry library production compared to non-quaternized pyrrolidinone scaffolds, which suffer from competitive enolization at multiple sites .

Tool Compound for Steroidogenic Enzyme Selectivity Profiling Panels

Because this compound displays intermediate CYP11B1 potency (IC₅₀ = 1.47 µM) and falls within a pyrrolidinone class with documented selectivity potential over CYP11B2, CYP17, and CYP19 [3], it is well-suited as a reference compound in multi-CYP selectivity panels. Laboratories profiling novel steroidogenesis inhibitors can use it as a benchmark to contextualize the selectivity window of their own candidates against a structurally distinct chemotype.

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